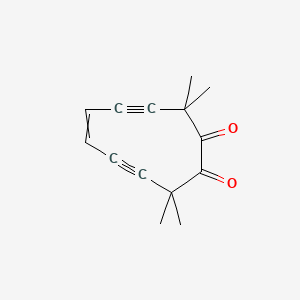
3,3,10,10-Tetramethylcyclodec-6-ene-4,8-diyne-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,10,10-Tetramethylcyclodec-6-ene-4,8-diyne-1,2-dione is a complex organic compound characterized by its unique structure, which includes a ten-membered ring with multiple bonds and substituents
Vorbereitungsmethoden
The synthesis of 3,3,10,10-Tetramethylcyclodec-6-ene-4,8-diyne-1,2-dione typically involves multiple steps, including the formation of the cyclodecane ring and the introduction of the alkyne and ketone functionalities. Specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Formation of the ten-membered ring through cyclization of appropriate precursors.
Alkyne Introduction: Incorporation of alkyne groups using reagents such as acetylene derivatives.
Oxidation: Introduction of ketone functionalities through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Analyse Chemischer Reaktionen
3,3,10,10-Tetramethylcyclodec-6-ene-4,8-diyne-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Addition Reactions: The alkyne groups can undergo addition reactions with reagents such as hydrogen or halogens.
Common reagents and conditions used in these reactions include hydrogen gas for reduction, halogens for addition reactions, and strong oxidizing agents for oxidation.
Wissenschaftliche Forschungsanwendungen
3,3,10,10-Tetramethylcyclodec-6-ene-4,8-diyne-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3,3,10,10-Tetramethylcyclodec-6-ene-4,8-diyne-1,2-dione exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the presence of multiple bonds and functional groups. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various pathways.
Vergleich Mit ähnlichen Verbindungen
3,3,10,10-Tetramethylcyclodec-6-ene-4,8-diyne-1,2-dione can be compared with other similar compounds, such as:
Cyclodecane Derivatives: Compounds with similar ring structures but different substituents.
Alkyne-Containing Compounds: Molecules with alkyne groups that exhibit similar reactivity.
Ketone-Containing Compounds: Compounds with ketone functionalities that undergo similar reactions.
The uniqueness of this compound lies in its combination of a ten-membered ring with multiple alkyne and ketone groups, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
142656-43-7 |
|---|---|
Molekularformel |
C14H14O2 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
3,3,10,10-tetramethylcyclodec-6-en-4,8-diyne-1,2-dione |
InChI |
InChI=1S/C14H14O2/c1-13(2)9-7-5-6-8-10-14(3,4)12(16)11(13)15/h5-6H,1-4H3 |
InChI-Schlüssel |
KUNZITULXLEFQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C#CC=CC#CC(C(=O)C1=O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


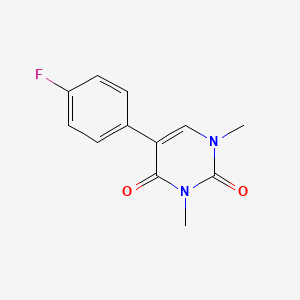
![Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate](/img/structure/B15160881.png)
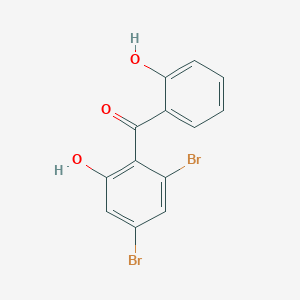
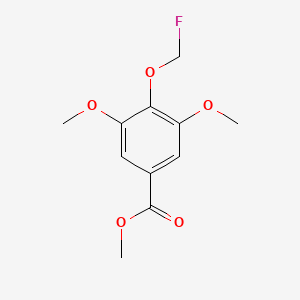
![(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B15160903.png)
![{9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane](/img/structure/B15160906.png)
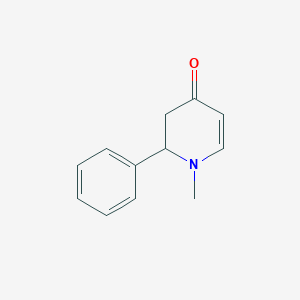
![2H-cyclopropa[e][1,3]benzothiazole](/img/structure/B15160915.png)
![1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B15160921.png)

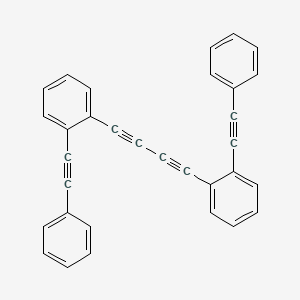
![2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol](/img/structure/B15160934.png)
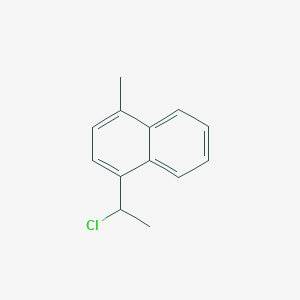
![Benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-](/img/structure/B15160960.png)
